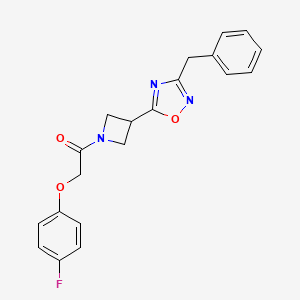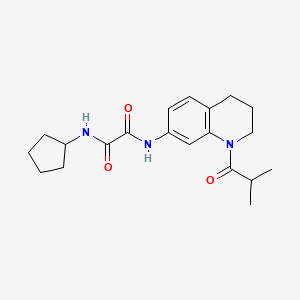
N1-cyclopentyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, molecular formula, and molecular weight. For the given compound, the molecular formula is C20H27N3O3 and the molecular weight is 357.4541.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions with step-by-step procedures. It’s important to note that the synthesis of a specific compound can vary based on the starting materials and the desired yield.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can tell us a lot about its chemical properties.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have developed numerous methods for synthesizing tetrahydroquinoline derivatives, including "N1-cyclopentyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide." These methods often focus on the synthesis of compounds with potential biological activities or for studying their chemical properties.
Synthesis of Tetrahydroquinoline Derivatives
A study detailed the synthesis of new 1,2,3,4-tetrahydroisoquinoline derivatives through a four-step procedure involving acylation, reduction, N-alkylation, and acid hydrolysis, highlighting a systematic approach to creating structurally diverse compounds with possible biological applications (Rozhkova et al., 2018).
Facile Synthesis Techniques
Research has also focused on the facile synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives, showing the versatility of methods for synthesizing complex heterocyclic compounds (Elkholy & Morsy, 2006).
Novel Synthetic Routes
A novel synthesis approach was reported for producing dihydropyrindines and tetrahydroquinolines, demonstrating the creative synthetic strategies to access complex cyclic compounds with potential for further functionalization (Yehia et al., 2002).
Synthesis and Positive Inotropic Effects
Investigation into derivatives such as the N-isobutyryl derivative (S903) for their positive inotropic effects, indicates the potential for these compounds in medical applications, such as treating heart conditions (Santangelo et al., 2010).
Potential Biological Applications
Although direct studies on "N1-cyclopentyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide" specifically for biological applications are not highlighted, research on related tetrahydroquinoline derivatives suggests a wide interest in exploring these compounds for therapeutic uses.
Histone Deacetylase Inhibitors
Tetrahydroquinoline derivatives have been studied for their role as potent histone deacetylase (HDAC) inhibitors, indicating their potential in cancer therapy (Liu et al., 2015).
Sigma-1 Receptor Antagonists
The synthesis and evaluation of novel tetrahydroquinazoline derivatives as sigma-1 receptor antagonists for pain treatment highlight the diverse therapeutic areas these compounds could impact (Lan et al., 2016).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound. Material Safety Data Sheets (MSDS) are often referred to for this information.
Direcciones Futuras
This involves predicting or suggesting further studies that could be done with the compound based on its properties and potential uses.
Please consult with a qualified professional or refer to specific resources for detailed information.
Propiedades
IUPAC Name |
N-cyclopentyl-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-13(2)20(26)23-11-5-6-14-9-10-16(12-17(14)23)22-19(25)18(24)21-15-7-3-4-8-15/h9-10,12-13,15H,3-8,11H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADFYKMERIXKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

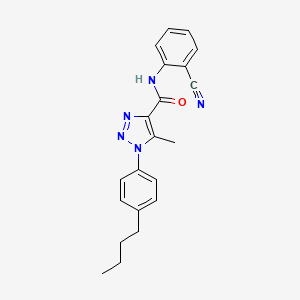
![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide](/img/structure/B2626380.png)
![3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/no-structure.png)

![Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate](/img/structure/B2626386.png)
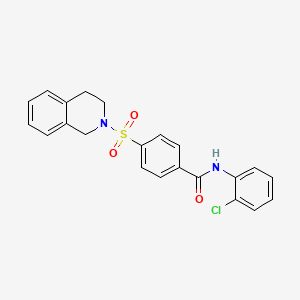
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2626388.png)

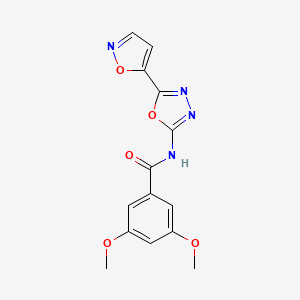
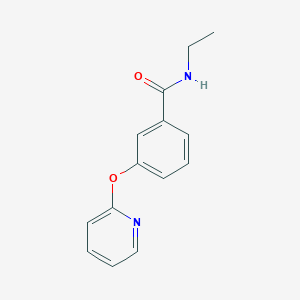
![6-fluoro-4-(3-fluorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2626394.png)
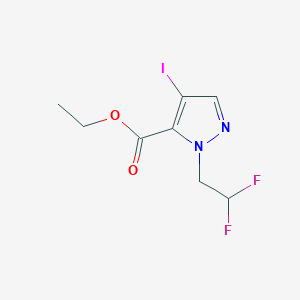
![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-4-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide;hydrochloride](/img/structure/B2626396.png)
